molecular formula C10H16N2 B1598732 N-(pyridin-4-ylmethyl)butan-1-amine CAS No. 91010-46-7

N-(pyridin-4-ylmethyl)butan-1-amine

Cat. No.: B1598732
CAS No.: 91010-46-7
M. Wt: 164.25 g/mol
InChI Key: PFDJBAFCDODEGG-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)butan-1-amine is an organic compound characterized by a pyridine ring attached to a butylamine group

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a nucleophilic substitution reaction where 4-picolyl chloride reacts with butylamine in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, often using continuous flow reactors for large-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form pyridine derivatives.

  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides and bases like sodium hydroxide (NaOH) are employed.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

Chemistry: N-(Pyridin-4-ylmethyl)butan-1-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies to understand protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(Pyridin-3-ylmethyl)butan-1-amine: Similar structure with a different position of the pyridine nitrogen.

  • N-(Pyridin-2-ylmethyl)butan-1-amine: Another positional isomer with distinct chemical properties.

  • N-(Pyridin-4-ylmethyl)ethanamine: Similar pyridine derivative with a shorter alkyl chain.

Uniqueness: N-(Pyridin-4-ylmethyl)butan-1-amine stands out due to its specific position of the pyridine ring and the length of the alkyl chain, which can influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h4-5,7-8,12H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJBAFCDODEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405995
Record name N-(pyridin-4-ylmethyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91010-46-7
Record name N-(pyridin-4-ylmethyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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